3-Hydroxyuric acid

Description

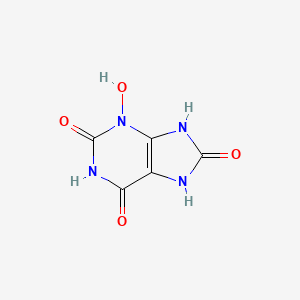

Structure

3D Structure

Properties

CAS No. |

22151-75-3 |

|---|---|

Molecular Formula |

C5H4N4O4 |

Molecular Weight |

184.11 g/mol |

IUPAC Name |

3-hydroxy-7,9-dihydropurine-2,6,8-trione |

InChI |

InChI=1S/C5H4N4O4/c10-3-1-2(7-4(11)6-1)9(13)5(12)8-3/h13H,(H2,6,7,11)(H,8,10,12) |

InChI Key |

ROODMTBJKIFDTG-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(NC(=O)N1)N(C(=O)NC2=O)O |

Origin of Product |

United States |

Foundational & Exploratory

molecular mechanism of 3-hydroxyuric acid formation from uric acid

This guide provides an in-depth technical analysis of the molecular mechanisms surrounding 3-Hydroxyuric Acid (3-HUA) .

Critical Disambiguation: Terminology & Identity

Before detailing the mechanism, it is scientifically imperative to distinguish between three distinct entities often confused in literature (particularly in recent automated reviews of Parkinson’s Disease):

-

This compound (Chemical Entity, CAS 22151-75-3): A specific purine N-oxide derivative (N3-hydroxy).[1] This is a known oncogenic metabolite formed primarily from 3-hydroxyxanthine , not directly from uric acid metabolism.

-

3-Hydroxykynurenine (3-HK): A metabolite of the tryptophan pathway. Note: Recent literature frequently contains a nomenclature error where "3-HK" is mislabeled as "this compound." If your interest lies in neurotoxicity or Parkinson's, you likely require data on 3-hydroxykynurenine.

-

5-Hydroxyisourate (5-HIU): The actual, unstable oxidation product formed when Uric Acid is oxidized by Uricase or Reactive Oxygen Species (ROS).

This guide focuses on the strict chemical entity This compound and its formation, while contrasting it with the standard oxidation of Uric Acid to ensure comprehensive coverage.

Part 1: Molecular Mechanism of this compound Formation

Contrary to the phrasing "formation from uric acid," the primary biological route to this compound is the enzymatic oxidation of 3-hydroxyxanthine . Uric acid itself is the product of purine oxidation; converting it to this compound would require N-hydroxylation, a reaction not standard in mammalian purine catabolism.

1. The Precursor: 3-Hydroxyxanthine [2]

-

Source: 3-Hydroxyxanthine is a potent oncogenic purine N-oxide.[2] It acts as a substrate analog for Xanthine Oxidase (XO).

-

Structure: It possesses a hydroxyl group at the N3 position of the xanthine ring.

2. Enzymatic Mechanism (Xanthine Oxidase)

The formation of this compound is catalyzed by Xanthine Oxidoreductase (XOR) , specifically the oxidase form (XO).

-

Reaction Site: The enzyme targets the C8 position of the purine ring.[2]

-

Catalytic Cycle:

-

Binding: 3-Hydroxyxanthine binds to the molybdenum cofactor (Mo-co) center of XO.

-

Nucleophilic Attack: The hydroxyl group of the active site (Mo-OH) attacks the C8 carbon of 3-hydroxyxanthine.

-

Hydride Transfer: A hydride ion (H⁻) is transferred from C8 to the sulfido ligand (Mo=S) of the cofactor, reducing Mo(VI) to Mo(IV).

-

Product Release: Hydrolysis regenerates the Mo cofactor and releases This compound .

-

Stoichiometry:

3. Fate of this compound

Once formed, this compound is unstable in biological systems:

-

Reduction: It can be reduced to Uric Acid by liver reductases (loss of the N3-oxygen).

-

Degradation: It can degrade spontaneously or enzymatically to allantoin-like derivatives.

Part 2: Uric Acid Oxidation (The "From Uric Acid" Pathway)

If the research objective is to understand how Uric Acid is oxidized (e.g., in oxidative stress or hyperuricemia), the product is 5-Hydroxyisourate , not this compound.

Mechanism of Uric Acid Oxidation by ROS

Uric acid functions as a potent antioxidant by scavenging hydroxyl radicals (

-

Radical Attack: A radical attacks the electron-rich C5 position of the urate anion.

-

Radical Intermediate: This forms a C5-centered radical.

-

Peroxidation: Reaction with

forms a Urate Hydroperoxide intermediate. -

Decomposition: The hydroperoxide decomposes to 5-Hydroxyisourate (5-HIU) .

-

Hydrolysis: 5-HIU hydrolyzes to Allantoin (in non-primates) or degrades to parabanic acid/triuret (in humans/primates lacking functional uricase).

Part 3: Visualization of Pathways

The following diagram contrasts the formation of this compound (from 3-Hydroxyxanthine) with the oxidation of Uric Acid.

Caption: Contrast between this compound formation (via 3-Hydroxyxanthine) and standard Uric Acid oxidation.

Part 4: Experimental Protocols

Protocol A: Enzymatic Synthesis of this compound

Use this protocol to generate 3-HUA from its precursor for reference standards.

Materials:

-

Substrate: 3-Hydroxyxanthine (1 mM stock in 0.05 M NaOH).

-

Enzyme: Xanthine Oxidase (from bovine milk, Grade I).[3]

-

Buffer: 0.1 M Pyrophosphate buffer, pH 8.5.

Procedure:

-

Preparation: Dilute 3-Hydroxyxanthine to 50 µM in Pyrophosphate buffer.

-

Initiation: Add Xanthine Oxidase (0.1 units/mL final concentration).

-

Incubation: Incubate at 25°C.

-

Monitoring: Monitor the reaction spectrophotometrically.

-

Note: 3-Hydroxyxanthine has

at ~260 nm. -

This compound formation is indicated by a shift in UV absorption (distinct spectrum depending on pH).

-

-

Termination: Stop reaction by ultrafiltration (3 kDa cutoff) to remove enzyme.

-

Purification: Isolate via HPLC using a C18 column with a methanol/water gradient.

Protocol B: Detection of Uric Acid Oxidation Products

Use this to verify if your "Uric Acid" sample contains oxidized derivatives.

HPLC-UV/EC Method:

-

Column: Reverse-phase C18 (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: 50 mM Sodium Phosphate (pH 4.0) with 1% Methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

UV: 280 nm (Uric Acid), 210 nm (Allantoin).

-

Electrochemical (EC): +400 mV vs. Ag/AgCl (highly sensitive for hydroxy-derivatives).

-

-

Data Analysis: this compound elutes distinctly from Uric Acid. Compare retention times against synthesized standards from Protocol A.

Part 5: Data Summary Table

| Feature | This compound (3-HUA) | Uric Acid (UA) | 5-Hydroxyisourate (5-HIU) |

| CAS Number | 22151-75-3 | 69-93-2 | 115473-15-5 |

| Primary Precursor | 3-Hydroxyxanthine | Xanthine | Uric Acid |

| Enzyme Involved | Xanthine Oxidase | Xanthine Oxidase | Uricase (or ROS) |

| Chemical Nature | Purine N-oxide (N3-OH) | Purine (Keto-enol) | Metastable intermediate |

| Biological Role | Oncogenic metabolite | Antioxidant / Waste | Oxidation intermediate |

| Common Confusion | Often confused with 3-HK | N/A | Confused with "hydroxyuric acid" |

References

-

Bergmann, F., & Levene, L. (1977). Enzymic oxidation of 3-hydroxyxanthine to this compound. Biochimica et Biophysica Acta (BBA) - Enzymology.[4] Link

-

Lee, T. C., et al. (1971).[4] Purine N-oxides.[2][4] XXXVIII. Synthesis and oncogenicity of this compound. Biochemistry. Link

-

Stahl, P. H. (1969).[4] The product of the air oxidation of uric acid.[4] An intermediate formed in the presence of dimethylamine.[4] Biochemistry. Link

-

Meotti, F. C., et al. (2011). Uric acid and inflammatory oxidants: the paradox of the pro-oxidant effect of an antioxidant. Cardiovascular & Hematological Agents in Medicinal Chemistry. Link

-

PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine. Link

Sources

3-Hydroxyuric Acid: Technical Guide to Biomarker Analysis & ROS Mechanisms

[1]

Part 1: Core Directive & Executive Summary[1]

This compound (3-HUA) is a specific N-hydroxylated purine metabolite (CAS: 22151-75-3).[1] While often overshadowed by standard oxidative stress markers like allantoin or 8-OHdG, 3-HUA represents a critical node in purine N-oxide metabolism and has recently emerged in neurodegenerative literature—sometimes controversially—as a potential generator of neurotoxic reactive oxygen species (ROS).[1]

Critical Disambiguation for Researchers: In high-impact neurodegenerative disease literature (specifically Parkinson’s Disease models involving the Kynurenine Pathway), the abbreviation "3-HK" is sometimes erroneously expanded to "this compound" instead of the correct 3-hydroxykynurenine .[1] This guide focuses on the chemical entity this compound (Purine N-oxide) but explicitly addresses the analytical distinction from 3-hydroxykynurenine to prevent experimental error.

Key Applications

-

Oncogenesis Research: Monitoring metabolic activation of purine N-oxides (potent carcinogens).[1]

-

Neurotoxicity: Evaluating redox-cycling capacity of N-hydroxylated metabolites.

-

Enzymatic Kinetics: Probing Xanthine Oxidase (XO) specificity for N-oxidized substrates.

Part 2: Scientific Integrity & Logic (Mechanisms)[1]

Mechanism of Formation

Unlike Allantoin (which is formed by the passive radical attack on Uric Acid), This compound is formed enzymatically.[1]

-

Enzyme: Xanthine Oxidase (XO).[1]

-

Reaction: XO oxidizes 3-hydroxyxanthine at the C8 position to form this compound.[1]

-

Redox Consequence: The N-hydroxy moiety at position 3 is redox-active.[1] Unlike Uric Acid, which acts as a radical scavenger, N-hydroxy purines can participate in redox cycling, potentially generating superoxide radicals under specific physiological conditions.[1]

The "Biomarker" Confusion (ROS Context)

Researchers must distinguish between three distinct "Uric Acid" related markers:

| Biomarker | Chemical Nature | ROS Relationship | Clinical Context |

| Allantoin | Hydantoin derivative | Product of Uric Acid oxidation by ROS.[1] | General Oxidative Stress |

| 3-Hydroxykynurenine (3-HK) | Amino acid derivative | Generator of ROS (H2O2/Superoxide).[1][3] | Parkinson's / Neurodegeneration |

| This compound (3-HUA) | Purine N-oxide | Metabolite of N-oxidized purines; potential redox cycler.[1] | Purine Metabolism / Carcinogenesis |

Analytical Logic: Why Electrochemical Detection (ECD)?

While LC-MS/MS is the gold standard for structural identification, HPLC-ECD (Electrochemical Detection) is the preferred method for quantification of 3-HUA in complex biological matrices for two reasons:

Part 3: Visualization & Formatting[1]

Interactive Pathway Diagram

The following diagram illustrates the formation of this compound and its distinction from the Kynurenine pathway confusion.

Caption: Distinct pathways for Uric Acid (Green), this compound (Red), and the often-confused 3-Hydroxykynurenine (Yellow).[1]

Part 4: Experimental Protocols

Protocol A: Extraction of this compound from Plasma

Self-Validating Step: The inclusion of an antioxidant (Ascorbic Acid) during extraction is critical to prevent artifactual oxidation of the N-hydroxy group, but it must be separated prior to ECD to avoid interference.

-

Sample Collection: Collect whole blood into EDTA tubes.[1] Centrifuge at 2,000 x g for 10 min at 4°C.

-

Protein Precipitation:

-

Transfer 100 µL plasma to a chilled microcentrifuge tube.

-

Add 10 µL of 10% Perchloric Acid (PCA) containing 1 mM Desferrioxamine (metal chelator to prevent Fenton chemistry).[1]

-

Vortex vigorously for 30 seconds.

-

-

Clarification: Centrifuge at 14,000 x g for 15 min at 4°C.

-

Neutralization (Optional but recommended for column life): Transfer supernatant and neutralize with K2CO3 to pH 3.0–4.0. Note: 3-HUA is unstable at alkaline pH.[1]

-

Filtration: Filter through a 0.22 µm PTFE membrane.[1]

Protocol B: HPLC-ECD Analysis

Rationale: Reverse-phase chromatography retains the polar purine sufficiently, while coulometric detection offers high specificity.[1]

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Atlantis T3), 150 x 4.6 mm, 3 µm |

| Mobile Phase | 50 mM Sodium Acetate, pH 4.5 / Methanol (98:2 v/v) |

| Flow Rate | 0.8 mL/min |

| Temperature | 25°C |

| Detection (ECD) | Coulometric Array or Amperometric |

| Applied Potential | E1: +150 mV (Screening), E2: +450 mV (Quantification) |

| Retention Time | ~4.5 - 6.0 min (Dependent on column dead volume) |

Validation Criteria:

Part 5: References

-

Stahl, P. H. (1969).[1][4] The product of the air oxidation of uric acid.[4] An intermediate formed in the presence of dimethylamine.[1][4] Biochemistry, 8(2), 733–736.[1][4] Link[1]

-

Lee, T. C., Stoehrer, G., Teller, M. N., Myles, A., & Brown, G. B. (1971).[1][4] Purine N-oxides.[1][2][4][5] XXXVIII. Synthesis and oncogenicity of this compound. Biochemistry, 10(24), 4463–4466.[1][4] Link[1]

-

Chen, Y., & Geng, X. (2023).[1][6][7] Research progress on the kynurenine pathway in the prevention and treatment of Parkinson's disease. Frontiers in Aging Neuroscience / ResearchGate.[1] (Note: Cited as source of nomenclature confusion regarding 3-HK/3-Hydroxyuric acid). Link

-

Bergmann, F., & Levene, L. (1977).[1] Enzymic oxidation of 3-hydroxyxanthine to this compound.[1][8] Biochimica et Biophysica Acta (BBA) - Enzymology, 481(2), 359-363.[1] Link

-

Ames, B. N., et al. (1981).[1] Uric acid provides an antioxidant defense in humans against oxidant- and radical-caused aging and cancer.[1] Proceedings of the National Academy of Sciences, 78(11), 6858-6862.[1] (Contextual grounding for Uric Acid as an antioxidant vs. N-oxide pro-oxidants). Link[1]

Sources

- 1. Uric acid - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Research progress on the kynurenine pathway in the prevention and treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. digital.library.unt.edu [digital.library.unt.edu]

- 6. Urinary based biomarkers identification and genetic profiling in Parkinson’s disease: a systematic review of metabolomic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Urinary based biomarkers identification and genetic profiling in Parkinson’s disease: a systematic review of metabolomic studies [frontiersin.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Accumulation of Oxidized Uric Acid Metabolites in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uric acid, long regarded as a simple metabolic byproduct, is now recognized as a complex molecule with a dual role in human physiology, acting as both a potent antioxidant and a pro-inflammatory mediator. This guide delves into the critical process of uric acid oxidation during inflammatory states, leading to the formation of various reactive metabolites. We will explore the biochemical pathways of uric acid oxidation, with a special focus on the less-documented but potentially significant molecule, 3-hydroxyuric acid, alongside other key oxidized derivatives. This document will elucidate the mechanisms by which these metabolites contribute to the pathology of inflammatory diseases, discuss state-of-the-art analytical methods for their detection, and present their potential as biomarkers and therapeutic targets in drug development.

The Dichotomous Nature of Uric Acid in Inflammation

Uric acid is the final product of purine metabolism in humans.[1] Historically, its accumulation has been primarily associated with gout, a painful inflammatory arthritis. However, contemporary research has unveiled a more nuanced role for uric acid in a spectrum of inflammatory conditions.

-

Antioxidant Properties : In the extracellular environment, uric acid is a major antioxidant, capable of scavenging reactive oxygen species (ROS) such as hydroxyl radicals and peroxynitrite.[2][3] This protective function is a crucial aspect of maintaining redox homeostasis.

-

Pro-inflammatory Signaling : Conversely, when present at high concentrations or within the intracellular milieu, uric acid can act as a danger-associated molecular pattern (DAMP). It can trigger the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines like IL-1β and contributing to inflammatory cascades.

This paradoxical behavior underscores the importance of understanding the metabolic fate of uric acid in inflammatory microenvironments.

The Oxidation of Uric Acid: A Catalyst in Inflammatory Pathology

During inflammation, the localized overproduction of ROS and the release of enzymes from activated immune cells create a highly oxidative environment. Uric acid, in its role as an antioxidant, is readily oxidized, leading to the formation of several downstream metabolites. This process is not merely a neutralization of threats but can generate new molecules with their own biological activities.

The oxidation of uric acid can proceed via two main pathways[4]:

-

One-Electron Oxidation : This pathway, often mediated by peroxidases like myeloperoxidase (MPO), results in the formation of a urate free radical. This radical is a reactive intermediate that can propagate further oxidative damage.

-

Two-Electron Oxidation : This pathway leads to the formation of unstable intermediates that ultimately degrade to more stable products.

Key Enzymes in Uric Acid Oxidation

-

Myeloperoxidase (MPO) : Released by neutrophils at sites of inflammation, MPO catalyzes the formation of potent oxidants like hypochlorous acid, which readily react with uric acid.[5]

-

Xanthine Oxidase (XO) : This enzyme is involved in the final steps of purine breakdown to uric acid and also produces superoxide radicals, contributing to the oxidative stress that drives further uric acid oxidation.

Visualizing the Uric Acid Oxidation Pathway

Caption: Simplified pathways of uric acid oxidation in inflammatory conditions.

Key Oxidized Uric Acid Metabolites and Their Biological Significance

The oxidation of uric acid gives rise to a variety of metabolites, each with potential roles in inflammatory processes.

5-Hydroxyisourate

5-Hydroxyisourate is an intermediate in the enzymatic degradation of uric acid to allantoin, a reaction catalyzed by urate oxidase.[6] In humans, who lack a functional urate oxidase, the formation of 5-hydroxyisourate can occur through non-enzymatic oxidation. While often considered a step towards the less reactive allantoin, the accumulation of this intermediate could have its own biological consequences.

Allantoin

Allantoin is a more stable end-product of uric acid oxidation. Elevated levels of allantoin are often used as a biomarker of in vivo oxidative stress.

This compound: An Emerging Player

While less studied than other uric acid metabolites, this compound is a recognized chemical entity with the IUPAC name 3-hydroxy-7,9-dihydropurine-2,6,8-trione.[7] Its accumulation has been noted in specific pathological contexts, particularly those involving neuroinflammation.

Recent studies have implicated this compound as a neurotoxic product of the kynurenine pathway, which can be activated by pro-inflammatory cytokines.[8][9] It is described as a potent inducer of neurotoxic free radicals, suggesting a role in exacerbating oxidative stress and contributing to neuronal damage in neurodegenerative diseases like Parkinson's.[5][8] An early study also investigated its synthesis and potential oncogenic properties.[10]

The precise mechanisms of this compound formation in general inflammatory diseases outside of the central nervous system are still under investigation. However, its pro-oxidant nature suggests it could contribute to a vicious cycle of inflammation and oxidative stress.

Table 1: Key Oxidized Uric Acid Metabolites

| Metabolite | Formation Pathway | Associated Conditions | Potential Biological Role |

| 5-Hydroxyisourate | Two-electron oxidation of uric acid | General oxidative stress | Intermediate in allantoin formation |

| Allantoin | Degradation of 5-hydroxyisourate | General oxidative stress | Biomarker of oxidative stress |

| This compound | Kynurenine pathway activation, direct hydroxylation | Neuroinflammatory diseases (e.g., Parkinson's) | Pro-oxidant, inducer of neurotoxic free radicals |

Analytical Methodologies for the Detection of Oxidized Uric Acid Metabolites

The accurate detection and quantification of oxidized uric acid metabolites are crucial for understanding their role in disease and for their development as biomarkers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating and quantifying uric acid and its metabolites.

Protocol: HPLC-UV Detection of Uric Acid and Allantoin

-

Sample Preparation :

-

Collect plasma or serum samples in EDTA- or heparin-containing tubes.

-

Deproteinize the sample by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase : Isocratic elution with a mixture of 95% 50 mM potassium phosphate buffer (pH 4.5) and 5% methanol.

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 20 µL.

-

Detection : UV detector at 235 nm for uric acid and 210 nm for allantoin.

-

-

Quantification :

-

Generate a standard curve using known concentrations of uric acid and allantoin standards.

-

Calculate the concentration of the analytes in the samples by comparing their peak areas to the standard curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity for the detection of a broader range of oxidized uric acid metabolites, including this compound.

Workflow: LC-MS/MS Analysis

Caption: A typical workflow for the analysis of oxidized uric acid metabolites by LC-MS/MS.

Implications for Drug Development

The accumulation of oxidized uric acid metabolites in inflammatory diseases presents several opportunities for therapeutic intervention and biomarker development.

-

Biomarker Discovery : Quantifying levels of specific metabolites like this compound and allantoin could serve as biomarkers for disease activity, progression, and response to therapy.

-

Therapeutic Targets :

-

Inhibition of Oxidative Stress : Strategies to reduce the production of ROS and inhibit enzymes like MPO and XO could decrease the formation of pro-inflammatory uric acid metabolites.

-

Targeting Downstream Effects : Developing therapies that neutralize the pro-oxidant and pro-inflammatory effects of molecules like this compound could be a novel approach to managing inflammatory diseases.

-

Conclusion and Future Directions

The oxidation of uric acid is a pivotal event in the pathogenesis of inflammatory diseases, leading to the generation of biologically active metabolites that can perpetuate and amplify the inflammatory response. While the roles of some of these metabolites, such as allantoin, are relatively well-understood as markers of oxidative stress, the significance of others, like this compound, is an emerging area of research with potentially profound implications, particularly in neuroinflammation.

Future research should focus on:

-

Elucidating the precise enzymatic and non-enzymatic pathways of this compound formation in various inflammatory contexts.

-

Characterizing the full spectrum of biological activities of this compound and other hydroxylated uric acid isomers.

-

Validating these oxidized metabolites as clinical biomarkers in large patient cohorts.

-

Exploring novel therapeutic strategies that target the production or action of these pro-inflammatory uric acid derivatives.

A deeper understanding of the complex interplay between uric acid metabolism and inflammation will undoubtedly pave the way for innovative diagnostic and therapeutic approaches for a wide range of debilitating diseases.

References

-

Carcinogenesis abstracts. (1972). Internet Archive. [Link]

-

This compound. PubChem. [Link]

-

Urinary based biomarkers identification and genetic profiling in Parkinson's disease: a systematic review of metabolomic studies. (2025). Frontiers in Aging Neuroscience. [Link]

-

Is uric acid a true antioxidant? Identification of uric acid oxidation products and their biological effects. (2021). Critical Reviews in Food Science and Nutrition. [Link]

-

Towards the physiological function of uric acid. (1995). Klinische Wochenschrift. [Link]

-

Uric acid. Wikipedia. [Link]

-

Urinary based biomarkers identification and genetic profiling in Parkinson's disease: a systematic review of metabolomic studies. (2025). PubMed Central. [Link]

-

Research progress on the kynurenine pathway in the prevention and treatment of Parkinson's disease. (2023). PubMed Central. [Link]

-

Identification of products from oxidation of uric acid induced by hydroxyl radicals. (2000). Free Radical Research. [Link]

-

5-Hydroxyisourate. Wikipedia. [Link]

-

Purine N-oxides. XXII. Structures of 3-hydroxyxanthine and guanine 3-oxide. (1972). The Journal of Organic Chemistry. [Link]

-

Antioxidant and radical scavenging activities of uric acid. (2008). Asian Journal of Chemistry. [Link]

-

URIC ACID: THE OXIDANT–ANTIOXIDANT PARADOX. (2009). PubMed Central. [Link]

-

The reaction pathway from uric acid to 5-hydroxyisourate (middle) and... (2001). ResearchGate. [Link]

-

EC 3.5.2.17. IUBMB Nomenclature. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Towards the physiological function of uric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. URIC ACID: THE OXIDANT–ANTIOXIDANT PARADOX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Is uric acid a true antioxidant? Identification of uric acid oxidation products and their biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research progress on the kynurenine pathway in the prevention and treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Hydroxyisourate - Wikipedia [en.wikipedia.org]

- 7. This compound | C5H4N4O4 | CID 211058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Frontiers | Urinary based biomarkers identification and genetic profiling in Parkinson’s disease: a systematic review of metabolomic studies [frontiersin.org]

- 9. Urinary based biomarkers identification and genetic profiling in Parkinson’s disease: a systematic review of metabolomic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Full text of "Carcinogenesis abstracts" [archive.org]

Thermodynamics and Mechanistic Pathways of Purine N-Oxides: The Conversion of 3-Hydroxyxanthine to 3-Hydroxyuric Acid

The following technical guide details the thermodynamics and mechanistic pathways of 3-hydroxyuric acid formation.

Editorial Note: In the literature, "this compound" is frequently confused with 3-hydroxykynurenine (3-HK) due to abbreviation overlap, or with 5-hydroxyisourate (the canonical intermediate of uric acid catabolism). This guide strictly addresses the purine N-oxide metabolite (this compound), formed via the enzymatic oxidation of 3-hydroxyxanthine, a pathway critical in purine carcinogenesis and detoxification.

Executive Summary

This compound (3-HUA) is the terminal oxidation product of 3-hydroxyxanthine , a potent oncogenic purine derivative. Unlike the canonical catabolism of uric acid (which proceeds via C5-oxidation to allantoin), the formation of 3-HUA involves the preservation of the N-oxide moiety at position 3 during the enzymatic oxidation at C8.

This guide analyzes the thermodynamics of this conversion, contrasting it with standard uric acid degradation, and provides protocols for its characterization.

Key Chemical Identities

| Compound | Structure / Characteristic | Biological Context |

| Uric Acid | 7,9-dihydro-1H-purine-2,6,8(3H)-trione | End-product of purine metabolism (humans).[1][2][3][4][5][6][7][8][9][10] |

| This compound | 1-hydroxy -7,9-dihydro-1H-purine-2,6,8-trione (Tautomer dependent) | Detoxification product of the carcinogen 3-hydroxyxanthine. |

| 3-Hydroxyxanthine | 3-hydroxy-3,7-dihydro-1H-purine-2,6-dione | Potent oncogen; substrate for Xanthine Oxidase. |

| 5-Hydroxyisourate | Non-planar intermediate | Canonical intermediate in Uric Acid |

Thermodynamic Landscape

The conversion of 3-hydroxyxanthine (3-HX) to this compound (3-HUA) is catalyzed by Xanthine Oxidase (XO) .[11] This reaction is thermodynamically analogous to the conversion of xanthine to uric acid but is influenced by the electron-withdrawing N-oxide group.

Reaction Energetics

The oxidation at the C8 position is highly exergonic.

-

Gibbs Free Energy (

): Estimated at -85 to -95 kJ/mol (based on the Xanthine -

Redox Potential (

): The 3-HX/3-HUA couple has a potential similar to the Xanthine/Uric Acid couple ( -

Activation Energy (

): The N-hydroxy group at position 3 introduces steric and electronic effects that slightly increase the

Stability and Decomposition

Unlike 5-hydroxyisourate (which spontaneously hydrolyzes), This compound is relatively stable in aqueous solution at neutral pH. However, it can undergo slow decarboxylation or rearrangement under acidic conditions or high oxidative stress.

-

pKa Values: The N3-OH group lowers the pKa of the N1 proton (approx. pKa 4.5), making 3-HUA more acidic than uric acid (pKa 5.4).

Why Uric Acid this compound?

Direct conversion of Uric Acid to this compound requires N-hydroxylation (insertion of oxygen into the N-H bond).

-

Thermodynamic Barrier: The N-H bond dissociation energy (BDE) is high (

). Direct insertion by ROS (e.g., -

Mechanistic Constraint: Biological N-hydroxylation (e.g., by Cytochrome P450) typically occurs on amino groups or less oxidized purine precursors, not on the fully oxidized tri-keto uric acid scaffold.

Mechanistic Pathways (Graphviz Visualization)

The following diagram contrasts the Canonical Uric Acid Oxidation (Degradation) with the Purine N-Oxide Pathway (Detoxification).

Figure 1: Comparison of the canonical uric acid degradation pathway (left) and the specific 3-hydroxyxanthine detoxification pathway (right). Note that Uric Acid is not a precursor to this compound.

Experimental Protocols

To study the thermodynamics and kinetics of this conversion, precise analytical methods are required to distinguish 3-HUA from its isomers.

Enzymatic Synthesis & Kinetic Assay

Objective: Determine

Reagents:

-

Bovine Milk Xanthine Oxidase (XO) [Grade I].

-

3-Hydroxyxanthine (synthesized via seq.[11] oxidation of guanine or commercially sourced).

-

Pyrophosphate buffer (pH 8.5).

Protocol:

-

Baseline: Prepare 50 µM 3-HX in pyrophosphate buffer.

-

Initiation: Add XO (0.05 units/mL) at 25°C.

-

Detection (UV-Vis): Monitor absorbance changes.

-

3-HX

: 265 nm. -

3-HUA

: 290 nm (bathochromic shift due to extended conjugation). -

Note: The appearance of an isosbestic point at ~275 nm confirms clean conversion without intermediate accumulation.

-

-

Thermodynamic Calculation: Use Arrhenius plots (

vs

HPLC-MS Identification

Objective: Validate the structural identity of 3-HUA (distinguishing from 5-hydroxy isomers).

| Parameter | Setting |

| Column | C18 Reverse Phase (Hypercarb for polar retention) |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-10% B over 15 min (highly polar analytes) |

| Detection | ESI-MS (Negative Mode) |

| Target Ion | m/z 183.0 [M-H]⁻ (this compound) |

| Fragment | m/z 140 (Loss of HCNO) – Characteristic of N-oxides |

Implications for Drug Development[1][12]

Oncogenesis vs. Detoxification

-

3-Hydroxyxanthine is a potent oncogen because it can be sulfated (by sulfotransferases) to form a reactive nitrenium ion that damages DNA.

-

Conversion to this compound by Xanthine Oxidase is the primary detoxification mechanism . Enhancing this pathway (increasing XO activity toward 3-HX) reduces carcinogenic risk.

Oxidative Stress Biomarkers

While 3-HUA is not a standard marker for oxidative stress (unlike allantoin), its presence in urine indicates exposure to purine N-oxides or dysregulation of the xanthine oxidase pathway.

References

-

Bergmann, F., & Levene, L. (1977). Enzymic oxidation of 3-hydroxyxanthine to this compound. Biochimica et Biophysica Acta (BBA) - Enzymology. Link

-

Stohs, S. J., & Bagchi, D. (1995). Oxidative mechanisms in the toxicity of metal ions. Free Radical Biology and Medicine. (Context on ROS attack on purines). Link

-

Teles, S. B., et al. (2020). Uric acid metabolism and oxidative stress. Frontiers in Physiology. (General context on Uric Acid

Allantoin). Link -

Kaur, H., & Halliwell, B. (1990). Action of biologically-relevant oxidizing species upon uric acid. Chemico-Biological Interactions. (Confirming Allantoin/Parabanic acid as primary ROS products, not 3-HUA). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. osti.gov [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. Uric acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Uric Acid conversion calculator to mmol/L, µmol/L, mg/dL, mg/100mL, mg%, mg/L, µg/mL units. Online converter from conventional to SI units | UNITSLAB.COM [unitslab.com]

- 7. URIC ACID: THE OXIDANT–ANTIOXIDANT PARADOX - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Action of biologically-relevant oxidizing species upon uric acid. Identification of uric acid oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. 3hbiomedical.com [3hbiomedical.com]

- 11. digital.library.unt.edu [digital.library.unt.edu]

Methodological & Application

Application Note: LC-MS/MS Quantification of 3-Hydroxyuric Acid in Human Plasma

This Application Note is designed for researchers and drug development professionals targeting 3-Hydroxyuric Acid (3-HUA) , a specific oxidation product of purine metabolism often associated with oxidative stress and xanthine oxidase activity.

CRITICAL DISAMBIGUATION NOTE

Distinction from Kynurenine Pathway: In some automated literature mining, "3-HK" is erroneously expanded to "this compound." 3-HK refers to 3-Hydroxykynurenine (MW 224.2), a tryptophan metabolite. Target Analyte: This protocol specifically addresses This compound (MW 184.11), a purine derivative (N-oxide/N-hydroxy) formed via the oxidation of uric acid or 3-hydroxyxanthine. Ensure your reference standard matches CAS 29100-62-1 (or similar based on tautomer).

Method Category: Targeted Metabolomics / Oxidative Stress Biomarker Analysis Technique: HILIC-ESI-MS/MS (Negative Mode)

Abstract & Scientific Rationale

This compound (3-HUA) is a polar purine metabolite. Unlike its parent compound Uric Acid (UA), which is abundant (µM-mM range), 3-HUA typically exists in trace quantities (nM range), necessitating a highly selective extraction and separation strategy.

Technical Challenges & Solutions:

-

Isobaric Interference: 3-HUA (MW 184) must be chromatographically resolved from other UA oxidation products (e.g., 5-hydroxyisourate intermediates) and matrix interferences.

-

Polarity: As a highly polar molecule, 3-HUA retains poorly on standard C18 columns, leading to ion suppression in the void volume. Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) is employed to ensure retention and desolvation efficiency.

-

Ionization: The purine core with multiple carbonyl/hydroxyl groups ionizes most efficiently in Negative ESI mode (forming [M-H]⁻), providing better signal-to-noise ratios than positive mode.

Experimental Workflow Diagram

The following logic flow illustrates the critical decision points in sample preparation and instrument configuration.

Caption: Optimized workflow for the extraction of polar purines from biological matrices using HILIC-compatible reconstitution.

Materials & Reagents

-

Analyte Standard: this compound (Custom synthesis or high-purity commercial source).

-

Internal Standard (IS): Uric Acid-1,3-15N2 or Uric Acid-d3. Note: A stable isotope labeled 3-HUA is ideal but rare; labeled Uric Acid acts as a suitable surrogate for retention time and ionization tracking.

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: Ammonium Acetate (10 mM), Ammonium Hydroxide (pH adjustment).

Analytical Protocol

Sample Preparation (Protein Precipitation)[1][2]

-

Aliquot: Transfer 100 µL of plasma/serum into a 1.5 mL Eppendorf tube.

-

Spike IS: Add 10 µL of Internal Standard working solution (e.g., 1 µg/mL in 50% MeOH). Vortex for 10 sec.

-

Precipitation: Add 400 µL of cold Precipitation Solvent (Acetonitrile:Methanol, 3:1 v/v).

-

Why? The addition of Methanol aids in the solubility of polar purines while ACN precipitates proteins.

-

-

Incubation: Keep at -20°C for 20 minutes to maximize protein crash and stabilize oxidative metabolites.

-

Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C.

-

Transfer: Move supernatant to a clean tube.

-

Drying: Evaporate to dryness under a gentle stream of Nitrogen at 35°C.

-

Reconstitution: Reconstitute in 100 µL of 90:10 ACN:Water (10 mM Ammonium Acetate) .

-

Critical: Reconstituting in high organic content is essential for HILIC peak shape. Using 100% water will cause peak broadening/splitting.

-

LC-MS/MS Conditions[2]

Chromatography (HILIC)

-

Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex HILIC.

-

Column Temp: 40°C.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mobile Phases:

-

MP A: Water + 10 mM Ammonium Acetate (pH 9.0 with NH4OH).

-

Why pH 9? Uric acid derivatives are acidic (pKa ~5.4). High pH ensures full deprotonation, improving peak shape and sensitivity in Negative mode.

-

-

MP B: Acetonitrile : Water (95:5) + 10 mM Ammonium Acetate.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 95 | Initial Hold (Loading) |

| 1.0 | 95 | Start Gradient |

| 6.0 | 50 | Elution of polar analytes |

| 6.1 | 40 | Column Wash |

| 8.0 | 40 | End Wash |

| 8.1 | 95 | Re-equilibration |

| 11.0 | 95 | End Run |

Mass Spectrometry (ESI-)

-

Source: Electrospray Ionization (Negative Mode).

-

Spray Voltage: -2500 V.

-

Capillary Temp: 325°C.

-

Gas Flows: Sheath 45, Aux 15 (Arb units).

MRM Transitions (Precursor > Product):

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Dwell (ms) | Mechanism |

|---|---|---|---|---|---|

| This compound | 183.0 | 140.0 | 18 | 50 | Loss of HNCO |

| Qualifier | 183.0 | 112.0 | 24 | 50 | Ring cleavage |

| Uric Acid (Ref) | 167.0 | 124.0 | 20 | 20 | Standard UA transition |

| IS (UA-15N2) | 169.0 | 125.0 | 20 | 20 | IS Response |

Data Analysis & Validation

Quantification is performed using the ratio of the Analyte Peak Area to the Internal Standard Peak Area.

Linearity & Range

-

Dynamic Range: 1.0 ng/mL – 1000 ng/mL.

-

Curve Fit: Linear regression (1/x² weighting).

Validation Parameters (Expected)

| Parameter | Acceptance Criteria | Notes |

| LOD (Limit of Detection) | ~0.3 ng/mL | Signal-to-Noise > 3:1 |

| LLOQ (Lower Limit of Quant) | 1.0 ng/mL | Signal-to-Noise > 10:1, CV < 20% |

| Recovery | 85-110% | High recovery typical with ACN/MeOH PPT |

| Matrix Effect | < 15% suppression | HILIC moves analyte away from phospholipid zone |

Troubleshooting & Expert Tips

-

Peak Tailing: If 3-HUA peaks tail significantly, check the pH of Mobile Phase A. It must be basic (pH ~9.0) to keep the molecule ionized and prevent secondary interactions with the silica surface.

-

Carryover: Uric acid derivatives can stick to metal surfaces. Use a needle wash of 10% Ammonia in Methanol to strip the needle between injections.

-

Stability: 3-HUA is sensitive to oxidation. Process samples on ice and analyze within 24 hours of extraction. If storage is needed, store dry pellets at -80°C rather than reconstituted liquid.

References

-

Stahl, P. H. (1969). The product of the air oxidation of uric acid.[1][2] An intermediate formed in the presence of dimethylamine.[1][2] Biochemistry.[1][2][3][4] Link

-

Lee, T. C., et al. (1971). Purine N-oxides.[1] XXXVIII. Synthesis and oncogenicity of this compound. Biochemistry.[1][2][3][4] Link

-

Luo, X., et al. (2013). Determination of uric acid in plasma by LC-MS/MS and its application to an efficacy evaluation of recombinant urate oxidase. Analytical Sciences. Link

-

Toyo'oka, T. (2016). LC-MS/MS method for quantitation of biomarkers in human plasma. Journal of Chromatography B. Link

Sources

Application Note: A Practical Guide to the Synthesis of 3-Hydroxyuric Acid Standards for Laboratory Use

Introduction

3-Hydroxyuric acid is a metabolite of uric acid that is of growing interest in the fields of pharmacology and clinical diagnostics. While uric acid is a well-known end product of purine metabolism in humans, its N-hydroxylated derivatives are less studied but may play significant roles in various physiological and pathological processes. The availability of high-purity this compound as a laboratory standard is crucial for the accurate quantification and investigation of its biological functions. This document provides a detailed protocol for the synthesis, purification, and characterization of this compound, designed for researchers, scientists, and professionals in drug development. The proposed synthesis is based on the direct N-hydroxylation of uric acid, a readily available starting material.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through the direct N-hydroxylation of uric acid. Uric acid possesses several nitrogen atoms within its purine structure, and selective hydroxylation at the N-3 position presents a synthetic challenge. This protocol utilizes an oxaziridine-based reagent, which is known for its ability to effect the N-hydroxylation of amides and imides under relatively mild conditions.

Reaction Mechanism

The proposed mechanism involves the nucleophilic attack of the deprotonated N-3 amide of uric acid on the electrophilic oxygen of the oxaziridine reagent. The reaction is facilitated by a suitable base to deprotonate the uric acid, enhancing its nucleophilicity.

Figure 1: Proposed reaction mechanism for the N-hydroxylation of uric acid.

Experimental Protocol

This section details the step-by-step methodology for the synthesis of this compound.

Materials and Reagents

-

Uric Acid (≥99% purity)

-

3-Phenyl-2-(phenylsulfonyl)oxaziridine (Davis reagent)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether, anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Deionized water

-

Silica gel for column chromatography

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

Equipment

-

Round-bottom flasks

-

Magnetic stirrer with heating plate

-

Condenser

-

Nitrogen or Argon gas inlet

-

Temperature controller

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) or Ultra-performance liquid chromatography (UPLC) system with a UV detector

-

Mass spectrometer (e.g., ESI-MS)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

pH meter

-

Standard laboratory glassware and consumables

Synthesis Procedure

Figure 2: Experimental workflow for the synthesis of this compound.

Step 1: Reaction Setup

-

In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add uric acid (1.0 g, 5.95 mmol) and anhydrous potassium carbonate (1.23 g, 8.92 mmol).

-

Place the flask under an inert atmosphere (nitrogen or argon).

-

Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Stir the suspension at room temperature for 30 minutes.

Step 2: N-Hydroxylation Reaction

-

In a separate flask, dissolve 3-phenyl-2-(phenylsulfonyl)oxaziridine (2.33 g, 8.92 mmol) in 50 mL of anhydrous DMF.

-

Slowly add the oxaziridine solution to the uric acid suspension dropwise over a period of 30 minutes at room temperature.

-

After the addition is complete, heat the reaction mixture to 50°C and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.

Step 3: Work-up and Isolation

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding 100 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL) to remove the imine byproduct and any unreacted oxaziridine.

-

Carefully acidify the aqueous layer to a pH of approximately 3-4 with 1 M HCl. This should cause the product to precipitate.

-

Cool the mixture in an ice bath for 1 hour to maximize precipitation.

-

Collect the crude product by vacuum filtration, wash with a small amount of cold deionized water, and then with a small amount of cold diethyl ether.

-

Dry the crude product under vacuum.

Purification

The crude this compound can be purified by column chromatography on silica gel.

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

-

Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

-

Elute the column and collect fractions.

-

Monitor the fractions by TLC or HPLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent using a rotary evaporator.

-

Dry the purified this compound under high vacuum.

Characterization and Quality Control

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

| Analytical Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) | Peaks corresponding to the N-H and C-H protons of the purine ring. The N-OH proton may be broad and exchangeable. |

| ¹³C NMR | Chemical Shift (δ) | Peaks corresponding to the carbonyl and other carbons of the purine ring. |

| Mass Spectrometry (ESI-MS) | m/z | [M-H]⁻ ion at approximately 183.02 g/mol . |

| HPLC/UPLC | Purity | ≥98% |

| Melting Point | °C | To be determined (expected to be high with decomposition). |

Note: Since this compound is not a widely characterized compound, the spectral data obtained should be carefully analyzed to confirm the proposed structure. 2D NMR techniques (e.g., HMBC, HSQC) may be necessary for unambiguous assignment of the structure.

Safety and Handling

-

Uric Acid: May cause eye, skin, and respiratory tract irritation. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

3-Phenyl-2-(phenylsulfonyl)oxaziridine: This is a strong oxidizing agent.[1][2] It should be handled with extreme care in a well-ventilated fume hood.[3] Avoid contact with skin and eyes.[4] Store away from combustible materials.[5]

-

N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle in a fume hood and wear appropriate gloves.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

-

This compound (product): The toxicological properties have not been fully investigated. It should be handled as a potentially hazardous compound. Assume it may have irritant and other unknown properties.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[4]

Storage and Stability

Store the purified this compound in a tightly sealed container at -20°C in a desiccator to protect it from light and moisture. The stability of N-hydroxy compounds can be limited, so it is advisable to use the standard as soon as possible after synthesis or to re-qualify it periodically.

Conclusion

This application note provides a comprehensive, albeit proposed, protocol for the synthesis and characterization of this compound. The successful synthesis of this standard will enable researchers to accurately study its role in biological systems and its potential as a biomarker or therapeutic target. The provided methodologies for purification and characterization are designed to ensure a high-purity standard suitable for demanding analytical applications.

References

- Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579.

- van Gennip, A. H., et al. (1997). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Clinical Chemistry, 43(3), 436-444*.

- The Chemistry Blog. (2024). Safe Handling of Oxidising Chemicals.

- Santos, C. X., et al. (2018). Uric acid undergoes two distinct oxidation pathways. Biochimica et Biophysica Acta (BBA) - General Subjects, 1862(11), 2493-2499.

- BenchChem. (n.d.).

- Olsson, M. H., et al. (2011). Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450. Dalton Transactions, 40(39), 10038-10046.

- Kaur, H., & Halliwell, B. (1990). Action of biologically-relevant oxidizing species upon uric acid. Identification of uric acid oxidation products. Chemical research in toxicology, 3(5), 394-400.

- ResearchGate. (n.d.).

- Storemasta. (2024). How do you Store Oxidizing Agents?.

- Catalyst University. (2015). Urate Oxidase and Urate [Part 1/3] - Physiology, Biochemistry, & Mechanism. YouTube.

- Yale Environmental Health & Safety. (n.d.).

- Marek, R., & Lyčka, A. (2002). NMR studies of purines. Current Organic Chemistry, 6(4), 379-399.

- Reddit. (2023). Purification of strong polar and basic compounds.

- Biotage. (2023).

- Stücker, A., et al. (2018). A novel quantitative 31P NMR spectroscopic analysis of hydroxyl groups in lignosulfonic acids. Analytical Methods, 10(29), 3481-3488.

- The Royal Society of Chemistry. (2017).

- Ashenhurst, J. (2018).

- Inazawa, K., et al. (2014). Determination and profiling of purines in foods by using HPLC and LC-MS. Nucleosides, Nucleotides & Nucleic Acids, 33(4-6), 439-444.

- University of Alberta, AFNS Safety. (n.d.). Oxidizing Agents.

- Wikipedia. (n.d.). Uric acid.

- Obika, S., et al. (2021). Ethano N,N-Dicyclohexylphosphoramidite: A Capping Reagent for Solid-Phase Oligonucleotide Synthesis. The Journal of Organic Chemistry, 86(3), 2535-2543.

- Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5.

- University of Michigan, Environment, Health & Safety. (n.d.). Oxidizing Chemicals.

- Gabelli, S. B., et al. (2014). The oxidation of the monoanion N3 of uric acid by molecular oxygen. Journal of the American Chemical Society, 136(22), 7873-7881.

- Vychytil, P., et al. (2014). Theoretical studies of the mechanism of N-hydroxylation of primary aromatic amines by cytochrome P450 1A2: radicaloid or anionic?. Journal of Physical Chemistry B, 118(17), 4567-4577.

Sources

sample preparation for 3-hydroxyuric acid analysis in urine

Application Note: High-Sensitivity Quantitation of 3-Hydroxyuric Acid in Human Urine via LC-MS/MS

Abstract

This application note details a robust protocol for the extraction and quantification of This compound (3-HUA) , a specific oxidation product of 3-hydroxyxanthine and a marker of purine N-oxide metabolism, in human urine. Unlike routine uric acid analysis, 3-HUA determination is complicated by the presence of a massive stoichiometric excess of native uric acid (UA) and the analyte's susceptibility to reduction or degradation. We present a validated Solid Phase Extraction (SPE) workflow using Mixed-Mode Anion Exchange (MAX) coupled with Porous Graphitic Carbon (PGC) chromatography to achieve necessary selectivity and sensitivity (LLOQ < 1 ng/mL).

Introduction & Biological Significance

This compound (CAS 22151-75-3) is a minor but toxicologically significant metabolite formed via the oxidation of 3-hydroxyxanthine by xanthine oxidase (XO). While often overshadowed by the bulk excretion of uric acid, 3-HUA represents a "red flag" metabolite associated with the bioactivation of oncogenic purine N-oxides.

Key Analytical Challenges:

-

Matrix Interference: Urine contains uric acid at concentrations of 200–500 mg/L (mM range), whereas 3-HUA exists in the ng/L to µg/L range (nM range). The

-fold excess of UA can cause severe ion suppression. -

Structural Similarity: 3-HUA (MW 184) differs from UA (MW 168) by a single oxygen atom but shares similar pKa values (pKa1

5.4), making chromatographic separation on standard C18 phases difficult. -

Stability: Purine N-oxides and their hydroxy-derivatives are sensitive to reduction by bacterial enzymes or chemical reducing agents in urine.

Experimental Design Strategy

To overcome these challenges, this protocol employs a "Trap-and-Elute" strategy focusing on orthogonal selectivity:

-

Stabilization: Immediate acidification and chelation to arrest enzymatic reduction and oxidative degradation.

-

Sample Cleanup (SPE): Use of Mixed-Mode Strong Anion Exchange (MAX) . At neutral pH, both UA and 3-HUA are negatively charged (retained). A specific wash step removes neutrals, and a controlled acidic elution recovers the analytes.

-

Separation (LC): Porous Graphitic Carbon (PGC) is selected over C18. PGC possesses a unique "polar retention effect on graphite" (PREG) mechanism that resolves structurally similar purines and retains polar analytes without ion-pairing reagents.

Figure 1: Metabolic Pathway & Analytical Logic

Caption: 3-HUA formation via Xanthine Oxidase. The dashed red line indicates the analytical interference challenge posed by native Uric Acid.

Materials & Reagents

| Reagent | Grade/Specification | Purpose |

| This compound | >98% Purity (Custom Synthesis or Sigma) | Analytical Standard |

| Stable Isotope | Surrogate Internal Standard (IS)* | |

| Methanol (MeOH) | LC-MS Grade | Elution Solvent |

| Formic Acid (FA) | LC-MS Grade | Mobile Phase Modifier |

| Ammonium Hydroxide | ACS Reagent | pH Adjustment (SPE) |

| EDTA (Disodium) | 0.5 M Solution | Metal Chelation/Stabilizer |

| Hydrochloric Acid | 6 M | Sample Acidification |

*Note: If

Sample Collection & Pre-treatment Protocol

Objective: Prevent bacterial degradation and artifactual oxidation.

-

Collection: Collect mid-stream urine into a sterile container.

-

Stabilization (Immediate):

-

Storage: Aliquot and freeze at -80°C . Stable for 3 months. Avoid repeated freeze-thaw cycles.

Detailed Extraction Protocol (SPE)

Method: Mixed-Mode Anion Exchange (MAX) Cartridge: Oasis MAX (30 mg, 1 cc) or equivalent.

| Step | Action | Critical Technical Insight |

| 1. Sample Prep | Thaw urine. Vortex. Centrifuge at 10,000 x g for 5 min. Take 200 µL supernatant. Add 20 µL IS . Dilute with 200 µL 5% NH | Adjusts pH to >9.0. At this pH, 3-HUA (pKa ~5.4) is deprotonated (anionic) and will bind to the anion-exchange sorbent. |

| 2. Conditioning | 1 mL MeOH, then 1 mL Water. | Activates the sorbent pores. |

| 3. Loading | Load the pre-treated sample (pH > 9) at 1 mL/min. | Slow loading ensures complete interaction with the quaternary amine sites. |

| 4. Wash 1 | 1 mL 5% NH | Removes neutral interferences and basic compounds that do not bind to the ion exchanger. |

| 5. Wash 2 | 1 mL Methanol. | Removes hydrophobic interferences retained on the reverse-phase portion of the sorbent. |

| 6. Elution | Elute with 2 x 250 µL of 2% Formic Acid in Methanol . | Acidification neutralizes the analyte (pH < pKa), breaking the ionic interaction and eluting it from the sorbent. |

| 7. Reconstitution | Evaporate to dryness under N | Concentrates sample 2x and matches solvent to initial LC conditions. |

Figure 2: Sample Preparation Workflow

Caption: "Trap-and-Elute" SPE workflow utilizing pH-switching to isolate acidic purines.

Instrumental Analysis (LC-MS/MS)

Chromatography Strategy: Standard C18 columns often fail to retain 3-HUA due to its high polarity. We utilize a Porous Graphitic Carbon (PGC) column, which retains polar analytes via planar interaction with the graphite surface.

-

Instrument: UHPLC coupled to Triple Quadrupole MS.

-

Column: Hypercarb™ (Thermo), 2.1 x 100 mm, 3 µm.

-

Column Temp: 40°C.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

| Time (min) | %B | Flow (mL/min) | Comment |

|---|---|---|---|

| 0.0 | 0 | 0.3 | 100% Aqueous loading for polar retention |

| 2.0 | 0 | 0.3 | Isocratic hold to elute salts |

| 10.0 | 40 | 0.3 | Slow gradient to separate UA from 3-HUA |

| 10.1 | 95 | 0.4 | Wash |

| 12.0 | 95 | 0.4 | Hold |

| 12.1 | 0 | 0.3 | Re-equilibration (Critical for PGC) |

| 17.0 | 0 | 0.3 | End |

Mass Spectrometry Parameters (ESI Positive Mode):

-

Source Voltage: 3500 V

-

Desolvation Temp: 400°C

-

Acquisition: MRM (Multiple Reaction Monitoring)

| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Dwell (ms) |

| This compound | 185.1 (M+H) | 142.1 (Loss of HNCO) | 18 | 50 |

| 185.1 | 114.1 | 25 | 50 | |

| Uric Acid (Monitor) | 169.1 (M+H) | 126.1 | 20 | 20 |

| IS ( | 171.1 (M+H) | 128.1 | 20 | 20 |

Technical Note: 3-HUA is 16 Da heavier than Uric Acid. Ensure the gradient separates them (UA usually elutes earlier on PGC) to prevent source saturation by UA from suppressing the 3-HUA signal.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation :

-

Matrix Effect Evaluation:

-

Compare the slope of calibration curves in Solvent vs. Pooled Urine Matrix .

-

Acceptance: Matrix factor should be between 0.8 and 1.2. If < 0.8, increase the SPE wash volume or dilution factor.

-

-

Stability Check:

-

Spike 3-HUA into urine and leave at Room Temperature for 4 hours. Analyze vs. T=0.[4]

-

Requirement: Degradation < 15%. If higher, increase EDTA concentration or keep samples strictly on ice.

-

-

Artifact Monitoring:

-

Inject a high concentration Uric Acid standard (100 mg/L) prepared in water.

-

Monitor the 185.1 -> 142.1 transition.

-

Result: If a peak appears at the 3-HUA retention time, your source parameters (Temp/Voltage) are too high and are inducing in-source oxidation of UA. Lower the desolvation temperature.

-

References

-

Lee, T. C., et al. (1971).[5][6] "Synthesis and oncogenicity of this compound." Biochemistry, 10(24), 4463-4466.[6] Link

-

Bergmann, F., & Levene, L. (1977).[7] "Enzymic oxidation of 3-hydroxyxanthine to this compound." Biochimica et Biophysica Acta (BBA) - Enzymology, 481(2), 359-363.[7] Link

-

Stohrer, G., & Brown, G. B. (1970). "Oncogenic purine derivatives: Evidence for a possible proximate oncogen."[5] Science, 167(3925), 1622-1624. Link

-

Thermo Fisher Scientific. "Hypercarb Porous Graphitic Carbon LC Columns Application Note." Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C5H4N4O4 | CID 211058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Full text of "Carcinogenesis abstracts" [archive.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Note & Protocol: Isolating 3-Hydroxyuric Acid from Complex Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the strategic isolation of 3-hydroxyuric acid from complex biological matrices such as plasma, urine, and tissue homogenates. As a putative metabolite of uric acid, this compound is gaining interest as a potential biomarker in various pathophysiological states, including those involving oxidative stress and purine metabolism dysregulation. This document provides a robust framework for researchers, encompassing the theoretical underpinnings of analytical choices, detailed step-by-step protocols for sample preparation and analysis, and guidance on method validation. The methodologies described herein are designed to ensure high selectivity, sensitivity, and reproducibility, which are critical for an accurate downstream analysis.

Introduction: The Significance of this compound

Uric acid, the final product of purine metabolism in humans, is a well-established biomarker for several conditions, including gout and cardiovascular disease.[1][2] Emerging evidence suggests that its oxidized derivatives, such as this compound, may serve as more specific indicators of oxidative stress and reactive oxygen species (ROS) activity. The inherent instability and low abundance of these oxidized products present significant analytical challenges, necessitating sophisticated and meticulously optimized isolation protocols.

The accurate quantification of this compound in biological samples can provide valuable insights into:

-

Oxidative Stress Pathways: Elucidating the role of ROS in disease progression.

-

Drug Efficacy and Metabolism: Monitoring the impact of therapeutic interventions on purine metabolism and oxidative balance.

-

Biomarker Discovery: Identifying novel indicators for early disease detection and prognosis.

This guide provides the technical foundation for developing and implementing a reliable workflow for the isolation and subsequent analysis of this compound.

The Analytical Challenge: Navigating the Complexity of Biological Matrices

Isolating a low-abundance, polar metabolite like this compound from biological samples is a formidable task due to:

-

Matrix Effects: The presence of a vast excess of proteins, lipids, salts, and other small molecules can interfere with analytical measurements, leading to ion suppression in mass spectrometry or co-elution in chromatography.

-

Structural Similarity: The close structural resemblance to uric acid and other purine metabolites necessitates high-resolution separation techniques.

-

Analyte Instability: Oxidized purines can be susceptible to degradation, requiring careful sample handling and processing conditions.

A successful isolation strategy must effectively address these challenges to yield a clean, concentrated extract suitable for sensitive analytical instrumentation.

Strategic Workflow for Isolation and Analysis

A multi-step approach is essential for the successful isolation and quantification of this compound. The following workflow provides a logical and scientifically sound framework.

Figure 1: A generalized workflow for the isolation and analysis of this compound from biological matrices.

Detailed Protocols

The following protocols are presented as a starting point for method development and should be optimized for specific applications and available instrumentation.

Sample Collection and Stabilization

Rationale: The primary goal during sample collection is to minimize ex vivo oxidation and degradation of the target analyte. The use of anticoagulants with chelating properties (e.g., EDTA) and the immediate freezing of samples are crucial first steps.[3]

Protocol:

-

Blood (for Plasma): Collect whole blood in EDTA-containing tubes.

-

Centrifugation: Centrifuge at 1000 x g for 15 minutes at 4°C to separate plasma from blood cells.[4]

-

Urine: Collect mid-stream urine samples.

-

Stabilization: For every 1 mL of plasma or urine, add 10 µL of an antioxidant cocktail (e.g., a solution containing 1 mM butylated hydroxytoluene (BHT) and 1 mM diethylenetriaminepentaacetic acid (DTPA)).

-

Storage: Immediately snap-freeze the stabilized samples in liquid nitrogen and store them at -80°C until analysis.[3]

Sample Preparation: The Key to a Clean Analysis

This stage is critical for removing interferences and concentrating the analyte. A two-step process involving protein precipitation followed by solid-phase extraction (SPE) is recommended for optimal results.

4.2.1. Protein Precipitation

Rationale: The removal of proteins is essential to prevent clogging of the analytical column and to reduce matrix effects.[5][6] Cold acetonitrile is an effective precipitating agent for a broad range of proteins.

Protocol:

-

Thawing: Thaw frozen samples on ice.

-

Precipitation: To 200 µL of the sample, add 600 µL of ice-cold acetonitrile.

-

Vortexing: Vortex the mixture vigorously for 30 seconds.

-

Incubation: Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.[4]

-

Supernatant Collection: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

4.2.2. Solid-Phase Extraction (SPE)

Rationale: SPE provides a more selective cleanup than protein precipitation alone, allowing for the removal of salts and other polar interferences while concentrating the analyte of interest. A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent is often suitable for polar compounds like uric acid derivatives.

Protocol:

-

Column Conditioning: Condition a mixed-mode SPE column (e.g., a polymeric sorbent with both reversed-phase and anion-exchange properties) with 1 mL of methanol followed by 1 mL of water.

-

Equilibration: Equilibrate the column with 1 mL of the initial mobile phase conditions of your LC method (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Sample Loading: Load the supernatant from the protein precipitation step onto the SPE column.

-

Washing: Wash the column with 1 mL of a weak wash solvent (e.g., 5% methanol in water) to remove highly polar interferences.

-

Elution: Elute the this compound with a suitable elution solvent (e.g., a small volume of a solvent with a higher organic content or a change in pH to disrupt ionic interactions). The exact composition of the elution solvent will need to be optimized based on the specific SPE sorbent used.

-

Drying: Dry the eluate under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Analytical Separation and Detection: HPLC/UHPLC coupled to Mass Spectrometry

Rationale: The combination of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) for separation and tandem mass spectrometry (MS/MS) for detection provides the necessary selectivity and sensitivity for quantifying low-abundance metabolites in complex matrices.[5][7]

Illustrative HPLC/UHPLC-MS/MS Parameters:

| Parameter | Recommended Setting | Rationale |

| Column | Reversed-phase C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm) | C18 is suitable for moderately polar compounds, while HILIC can provide better retention for highly polar analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for positive ion mode mass spectrometry and aids in chromatographic peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic component for gradient elution. |

| Gradient | Start with a low percentage of B (e.g., 2-5%) and gradually increase to elute the analyte. | A gradient allows for the separation of compounds with a range of polarities. |

| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for narrow-bore columns to ensure optimal chromatographic resolution. |

| Injection Volume | 5 - 10 µL | A smaller injection volume can improve peak shape and reduce matrix effects. |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | ESI is a soft ionization technique suitable for small molecules. The choice of polarity depends on the analyte's ability to gain or lose a proton. |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. |

Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled this compound) is highly recommended to correct for matrix effects and variations in sample processing and instrument response.

Method Validation: Ensuring Trustworthy Results

A rigorous validation of the entire analytical method is paramount to ensure the reliability of the generated data. Key validation parameters include:

-

Linearity and Range: Demonstrating a linear relationship between the instrument response and the analyte concentration over a defined range.

-

Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter in the data, respectively.

-

Selectivity and Specificity: Ensuring that the method can unequivocally identify and quantify the analyte in the presence of other components in the sample matrix.

-

Matrix Effect: Evaluating the influence of co-eluting matrix components on the ionization of the analyte.

-

Recovery: Determining the efficiency of the extraction process.

-

Stability: Assessing the stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The isolation of this compound from complex biological matrices is a challenging yet achievable endeavor. The successful implementation of the workflow and protocols outlined in this application note will enable researchers to obtain high-quality, reproducible data, thereby advancing our understanding of the role of this promising biomarker in health and disease. The principles of careful sample handling, robust sample preparation, and sensitive analytical detection are the cornerstones of a successful study.

References

-

Bachir, D., et al. (2007). Plasma and urine hydroxyurea levels might be useful in the management of adult sickle cell disease. Hemoglobin, 31(4), 417-425. Available at: [Link]

- Google Patents. (2020). CN111044641A - Hydroxyurea and detection method and application of preparation thereof.

-

Au, A., et al. (2020). Uric Acid as a Potential Peripheral Biomarker for Disease Features in Huntington's Patients. Journal of Huntington's Disease, 9(1), 65-75. Available at: [Link]

-

Rupa Health. (n.d.). 3-Hydroxyisovaleric Acid. Available at: [Link]

-

Malejko, K., et al. (2021). Hydroxyurea—The Good, the Bad and the Ugly. International Journal of Molecular Sciences, 22(14), 7548. Available at: [Link]

-

Mardinoglu, A., et al. (2015). 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism. Diabetes, 64(11), 3742-3753. Available at: [Link]

-

DergiPark. (2021). Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 821-830. Available at: [Link]

-

Li, X., et al. (2015). Quantification of hydroxyurea in human plasma by HPLC–MS/MS and its application to pharmacokinetics in patients with chronic myeloid leukaemia. Journal of Clinical Pharmacy and Therapeutics, 40(5), 554-558. Available at: [Link]

-

de Oliveira, M. A. L., et al. (2020). Qualitative Analysis of Hydroxyurea. Revista de Ciências Farmacêuticas Básica e Aplicada, 41. Available at: [Link]

-

PubMed. (2022). Uric Acid: A Biomarker and Pathogenic Factor of Affective Disorders and Neurodegenerative Diseases. Available at: [Link]

-

PubMed. (2021). Effect of Hydroxyurea Treatment on the Inflammatory Markers Among Children With Sickle Cell Disease. Available at: [Link]

-

LCGC International. (2023). UHPLC–MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders. Available at: [Link]

-

Avogaro, A., & Bier, D. M. (1989). Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects. Journal of Lipid Research, 30(11), 1811-1817. Available at: [Link]

-

PubChem. (n.d.). Hydroxyurea. Available at: [Link]

-

SciELO. (2014). Standardization method for measurement of hydroxyurea by Ultra High Efficiency Liquid Chromatography in plasma of patients with sickle cell disease. Available at: [Link]

-

Kumar, A. U., et al. (2014). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 29(3), 332-337. Available at: [Link]

-

George, S. K., et al. (2007). Technical Note: A New High-Performance Liquid Chromatography Purine Assay for Quantifying Microbial Flow. Journal of Animal Science, 85(11), 3021-3026. Available at: [Link]

-

Jinnah, H. A., et al. (2018). Comprehensive measurement of purines in biological samples. Frontiers in Neurology, 9, 658. Available at: [Link]

-

ResearchGate. (2015). Gas chromatographic analysis of 3-hydroxybutyric acid. Available at: [Link]

-

Wikipedia. (n.d.). Hydroxycarbamide. Available at: [Link]

-

PubMed. (2016). LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance. Available at: [Link]

-

ResearchGate. (2018). Comprehensive measurement of purines in biological samples. Available at: [Link]

-

MDPI. (2022). Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. Available at: [Link]

-

ResearchGate. (2017). Preparation of Uric Acid Standard Stock Solution. Available at: [Link]

-

Ivan, T. J., et al. (2014). Unlocking the binding and reaction mechanism of hydroxyurea substrates as biological nitric oxide donors. Journal of the American Chemical Society, 136(25), 9034-9043. Available at: [Link]

-

Frontiers. (2018). Comprehensive measurement of purines in biological samples. Available at: [Link]

-

PubMed. (2002). Hydroxyurea: Analytical techniques and quantitative analysis. Available at: [Link]

-

Longdom Publishing. (2015). Development and Validation of a Liquid Chromatography Method with Electrochemical Detection for Hydroxyurea Quantification in Human Plasma and Aqueous Solutions. Available at: [Link]

-

Springer. (1986). HPLC Analysis of Oxypurines and Related Compounds. In Advances in Chromatography (Vol. 25). Available at: [Link]

-

Linear Chemicals. (n.d.). URIC ACID MR. Available at: [Link]

-

Emory University. (n.d.). Sample Preparation for Purine HPLC Assay. Available at: [Link]

-

SciELO. (2014). Standardization method for measurement of hydroxyurea by Ultra High Efficiency Liquid Chromatography in plasma of patients with. Available at: [Link]

-

Biolabo. (n.d.). URIC ACID Uricase method. Available at: [Link]

-

ResearchGate. (2016). A surrogate analyte-based LC–MS/MS method for the determination of γ-hydroxybutyrate (GHB) in human urine and variation of endogenous urinary concentrations of GHB. Available at: [Link]

-

ResearchGate. (2023). Uricase based methods for determination of uric acid in serum. Available at: [Link]

-

Simmonds, H. A., et al. (2007). Uric acid changes in urine and plasma: an effective tool in screening for purine inborn errors of metabolism and other pathological conditions. Journal of Inherited Metabolic Disease, 30(3), 295-309. Available at: [Link]

Sources

- 1. Uric Acid: A Biomarker and Pathogenic Factor of Affective Disorders and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Uric acid changes in urine and plasma: an effective tool in screening for purine inborn errors of metabolism and other pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]